Product packaging for 5,5-Dimethyl-2-phenyl-1,3-dioxane(Cat. No.:CAS No. 776-88-5)

5,5-Dimethyl-2-phenyl-1,3-dioxane

Cat. No.: B1663933
CAS No.: 776-88-5
M. Wt: 192.25 g/mol
InChI Key: VUJMMVJKRWURKX-UHFFFAOYSA-N
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Description

Historical Context and Evolution of 1,3-Dioxane (B1201747) Chemistry

The study of 1,3-dioxanes, six-membered heterocyclic compounds containing two oxygen atoms at the 1- and 3-positions, is deeply connected to the development of protecting group strategies in organic synthesis. thieme-connect.de The initial synthesis of a 1,3-dioxane was for the protection of the 4- and 6-hydroxy groups in pyranose carbohydrates. thieme-connect.de This demonstrated their utility in selectively masking diol functionalities.

1,3-Dioxanes are typically formed through the acid-catalyzed reaction of a carbonyl compound (an aldehyde or a ketone) with a 1,3-diol. wikipedia.orgorganic-chemistry.org This reaction is reversible and is often driven to completion by removing the water formed during the reaction. organic-chemistry.orgchemistry-online.com The stability of the 1,3-dioxane ring under basic, reductive, and many oxidative conditions, coupled with its lability towards acid, makes it an ideal protecting group for both carbonyls and 1,3-diols. thieme-connect.de This has become a standard transformation in the synthesis of complex organic molecules. thieme-connect.de

Beyond their role as protecting groups, the 1,3-dioxane framework is present in several natural products. thieme-connect.de Furthermore, the conformational behavior of the 1,3-dioxane ring, being a heteroanalog of cyclohexane (B81311), has been a subject of intense academic study, providing fundamental insights into stereoelectronic effects. thieme-connect.deacs.org

Significance of 5,5-Dimethyl-2-phenyl-1,3-dioxane within Cyclic Acetal (B89532) Research

Within the broader field of cyclic acetal research, this compound serves as a key model compound for conformational analysis. The structure is synthesized from the reaction of benzaldehyde (B42025) and 2,2-dimethyl-1,3-propanediol. The substituents on the dioxane ring—a phenyl group at the C2 position and two methyl groups at the C5 position—introduce specific steric and electronic effects that dictate the molecule's preferred three-dimensional structure.

Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation to minimize torsional and steric strain. thieme-connect.de In this compound, the bulky phenyl group at C2 is thermodynamically favored to occupy the equatorial position to avoid steric interactions with the axial hydrogens at C4 and C6. thieme-connect.de The gem-dimethyl groups at C5 lock the ring's conformation, making it a valuable substrate for studying the subtle interplay of forces that govern molecular shape. The presence of two shorter C-O bonds compared to C-C bonds in the ring leads to more pronounced diaxial interactions, further influencing conformational preferences. thieme-connect.de

The compound's rigid conformational nature and well-defined structure make it an excellent benchmark for validating theoretical models and for spectroscopic studies, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy to probe through-space interactions and conformational equilibria. researchgate.netmdpi.com

Scope and Objectives of Academic Inquiry Pertaining to this compound

Academic research concerning this compound primarily focuses on its conformational properties and its application in stereocontrolled synthesis. Key areas of investigation include:

Conformational Analysis: Researchers have conducted extensive studies to determine the precise geometric parameters of the chair conformation, including bond lengths, bond angles, and torsional angles. researchgate.net Quantum-chemical studies have been employed to map the potential energy surface of related 5-substituted 1,3-dioxanes, identifying the energy barriers between different conformations like the chair and twist-boat forms. researchgate.net These studies aim to quantify the conformational energies of substituents, contributing to a deeper understanding of non-covalent interactions.

Stereoelectronic Effects: The interaction between the lone pairs on the oxygen atoms and the antibonding orbitals of adjacent bonds (the anomeric effect) is a central topic in the study of 1,3-dioxanes. While the anomeric effect is more pronounced in compounds like 2-alkoxy-1,3-dioxanes, the electronic influence of the phenyl group in this compound is also of interest. thieme-connect.de

Synthetic Applications: As a protected form of 2,2-dimethyl-1,3-propanediol, this compound and its analogs are useful intermediates in fine organic synthesis. researchgate.net The predictable stereochemistry of the dioxane ring allows it to be used to direct reactions on other parts of a molecule.

The data gathered from these inquiries, such as coupling constants from NMR spectra and calculated energy parameters, provide valuable benchmarks for computational chemistry and contribute to the fundamental principles of stereochemistry. researchgate.net

Data Tables

Table 1: Physical and Chemical Properties of this compound

Property Value
IUPAC Name This compound
CAS Number 776-88-5 epa.gov
Molecular Formula C₁₂H₁₆O₂ nih.gov
Molecular Weight 192.26 g/mol epa.gov
Appearance Data not available
SMILES CC1(COC(OC1)C2=CC=CC=C2)C uni.lu

| InChIKey | VUJMMVJKRWURKX-UHFFFAOYSA-N uni.lu |

Table 2: Predicted Collision Cross Section Data

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 193.12232 141.5
[M+Na]⁺ 215.10426 148.0
[M-H]⁻ 191.10776 149.3
[M+NH₄]⁺ 210.14886 160.2
[M+K]⁺ 231.07820 148.7

Data sourced from PubChemLite. uni.lu m/z refers to the mass-to-charge ratio.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B1663933 5,5-Dimethyl-2-phenyl-1,3-dioxane CAS No. 776-88-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

776-88-5

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

5,5-dimethyl-2-phenyl-1,3-dioxane

InChI

InChI=1S/C12H16O2/c1-12(2)8-13-11(14-9-12)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3

InChI Key

VUJMMVJKRWURKX-UHFFFAOYSA-N

SMILES

CC1(COC(OC1)C2=CC=CC=C2)C

Canonical SMILES

CC1(COC(OC1)C2=CC=CC=C2)C

Appearance

Solid powder

Other CAS No.

776-88-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,3-Dioxane, 5,5-dimethyl-2-phenyl-

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 5,5 Dimethyl 2 Phenyl 1,3 Dioxane

Condensation Reactions for 1,3-Dioxane (B1201747) Formation

The most direct and widely utilized method for synthesizing 5,5-dimethyl-2-phenyl-1,3-dioxane is the condensation reaction. This approach involves the reaction of a carbonyl compound with a 1,3-diol, leading to the formation of a six-membered heterocyclic ring.

Condensation of Benzaldehyde (B42025) and 2,2-Dimethyl-1,3-propanediol

The archetypal synthesis of this compound involves the acid-catalyzed condensation of benzaldehyde with 2,2-dimethyl-1,3-propanediol. thieme-connect.de This reaction is favored by the gem-dialkyl substitution in the diol, a phenomenon known as the Thorpe-Ingold effect, which promotes the formation of the cyclic acetal (B89532). thieme-connect.de The reaction is typically carried out in the presence of a protic acid catalyst, and the equilibrium is often driven towards the product by removing the water formed during the reaction. google.com

General principles that govern this type of acetal formation include the observation that aldehydes react more readily than ketones, and cyclic acetals are generally easier to form than their acyclic counterparts. thieme-connect.de For aromatic aldehydes like benzaldehyde, electron-withdrawing substituents on the aromatic ring facilitate acetalization, while electron-donating groups have a retarding effect. thieme-connect.de

Catalytic Approaches in Cyclic Acetalization

A variety of catalysts can be employed to facilitate the cyclic acetalization reaction between benzaldehyde and 2,2-dimethyl-1,3-propanediol. Both homogeneous and heterogeneous acid catalysts are effective.

Homogeneous catalysts like p-toluenesulfonic acid (p-TsOH) and sulfuric acid are commonly used. mdpi.comwikipedia.org These catalysts are soluble in the reaction medium, leading to efficient catalysis. For instance, p-toluenesulfonic acid has been successfully used in the acetalization of glycerol (B35011) with acetaldehyde, achieving high yields by minimizing the water content in the reaction mixture. mdpi.com

Heterogeneous catalysts offer the advantage of easy separation from the reaction mixture, facilitating product purification and catalyst recycling. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), have been shown to be effective for the synthesis of 5,5-dimethyl-1,3-dioxanes. thieme-connect.degoogle.com Other examples of solid acid catalysts include mesoporous materials like ZnAlMCM-41, which have demonstrated high selectivity in related reactions. rsc.org

Catalyst TypeExamplesAdvantages
Homogeneous p-Toluenesulfonic acid, Sulfuric acidHigh catalytic activity
Heterogeneous Ion-exchange resins (Amberlyst-15), ZnAlMCM-41Easy separation and recyclability

Elucidation of Reaction Mechanisms in Acetalization

The acid-catalyzed formation of this compound from benzaldehyde and 2,2-dimethyl-1,3-propanediol proceeds through a well-understood multi-step mechanism. vaia.compearson.comyoutube.com

The reaction is initiated by the protonation of the carbonyl oxygen of benzaldehyde by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. pearson.comyoutube.com

Following protonation, one of the hydroxyl groups of 2,2-dimethyl-1,3-propanediol acts as a nucleophile and attacks the activated carbonyl carbon . This results in the formation of a tetrahedral intermediate known as a hemiacetal . vaia.comaip.org

The newly formed hemiacetal is then protonated on its hydroxyl group, converting it into a good leaving group (water). Subsequently, the loss of a water molecule generates a resonance-stabilized oxocarbenium ion. vaia.comyoutube.com

Finally, the second hydroxyl group of the diol molecule undergoes an intramolecular nucleophilic attack on the oxocarbenium ion, leading to the formation of the protonated 1,3-dioxane ring. Deprotonation of this intermediate regenerates the acid catalyst and yields the final product, this compound. vaia.comyoutube.com

Computational studies using ab initio methods have provided further insight into the energetics of this mechanism, identifying the formation of the hemiacetal as a potentially rate-determining step due to its relative instability. aip.org

Prins Reaction Applications in 1,3-Dioxane Synthesis

The Prins reaction offers an alternative and powerful route for the synthesis of 1,3-dioxane derivatives. This reaction involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by the capture of a nucleophile. wikipedia.org Under specific conditions, such as an excess of formaldehyde (B43269) and low reaction temperatures, the reaction can yield a dioxane. wikipedia.org

Catalytic Systems for Prins Cyclization

The Prins cyclization is typically catalyzed by acids, both Brønsted and Lewis acids. The choice of catalyst can significantly influence the reaction's outcome and stereoselectivity. beilstein-journals.org

Recent advancements have focused on developing more efficient and selective catalytic systems. For example, triflic acid (TfOH) has been used to catalyze the diastereoselective Prins reaction of 1,3-diarylpropenes with paraformaldehyde to produce 1,3-dioxanes. nih.gov

CatalystReactantsProductReference
Triflic acid (TfOH)1,3-Diarylpropene, Paraformaldehyde1,3-Dioxane derivative nih.gov
Imino-imidodiphosphate (iIDP)Styrenes, ParaformaldehydeEnantioenriched 1,3-dioxanes mpg.deacs.org
ZnAlMCM-41Styrene (B11656), Paraformaldehyde4-Phenyl-1,3-dioxane (B1205455) rsc.org
Homogeneous Catalysis for 1,3-Dioxane Synthesis

Homogeneous catalysts have been instrumental in advancing the asymmetric Prins reaction for the synthesis of chiral 1,3-dioxanes. Confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts have been successfully employed in the enantioselective intermolecular Prins reaction of styrenes and paraformaldehyde. mpg.deacs.org These catalysts have shown promise in affording 1,3-dioxanes with high enantiomeric ratios, which can then be converted to valuable optically active 1,3-diols. mpg.deacs.org Isotope labeling experiments and computational studies suggest a concerted, highly asynchronous addition mechanism for this catalyzed reaction. mpg.de

Heterogeneous Catalysis for 1,3-Dioxane Synthesis (e.g., Solid Acids, Zeolites, Mesoporous Materials)

The synthesis of 1,3-dioxanes via the Prins condensation of olefins with aldehydes has been effectively achieved using various heterogeneous catalysts, which offer advantages in terms of separation, reusability, and reduced environmental impact over their homogeneous counterparts. researchgate.netacs.org Solid acid catalysts are particularly prominent in this field.

A range of solid acids has been investigated for the synthesis of 4-phenyl-1,3-dioxane from styrene and formalin. researchgate.net These include zeolites like HZSM-5, sulfonated resins, and heteropolyacids. Among these, phosphotungstic acid demonstrated superior performance. researchgate.net Studies have also shown that MoO3/SiO2 is an effective and selective solid acid catalyst for the synthesis of 1,3-dioxanes. researchgate.net The use of such catalysts aligns with greener chemistry principles by simplifying work-up procedures and allowing for catalyst recycling. researchgate.netacs.org

Detailed findings from a comparative study on the synthesis of 4-phenyl-1,3-dioxane are presented below:

CatalystStyrene Conversion (%)Selectivity to 4-phenyl-1,3-dioxane (%)
Phosphotungstic Acid87.398.9
Concentrated Sulfuric AcidData not specifiedData not specified
HZSM-5 ZeoliteData not specifiedData not specified
Sulfonated Resin CT-252Data not specifiedData not specified
Ammonium PhosphotungstateData not specifiedData not specified
Data derived from a study on the Prins condensation of styrene and formalin. researchgate.net

Asymmetric Induction in Prins Reactions towards Chiral 1,3-Dioxanes

A significant breakthrough in the synthesis of 1,3-dioxanes is the development of the catalytic asymmetric intermolecular Prins reaction. This method allows for the creation of enantioenriched chiral 1,3-dioxanes, which are valuable building blocks in pharmaceutical synthesis. organic-chemistry.orgresearchgate.netnih.gov The reaction between styrenes and paraformaldehyde, catalyzed by a confined imino-imidodiphosphate (iIDP) Brønsted acid, produces diverse 1,3-dioxanes in good yields and with high to excellent enantioselectivities. acs.orgmpg.de

This metal-free approach successfully controls the reactivity of paraformaldehyde and addresses the challenge of product selectivity that has long plagued Prins reactions. organic-chemistry.orgresearchgate.net The resulting enantioenriched 1,3-dioxanes can be subsequently converted into optically active 1,3-diols without any loss of enantiopurity. nih.govacs.org The versatility of this method has been demonstrated with a variety of styrene derivatives. organic-chemistry.org

Mechanistic Studies of Prins Cyclization for 1,3-Dioxane Formation

The mechanism of the Prins reaction is highly dependent on the reaction conditions and the catalysts employed. wikipedia.org The classical mechanism involves the electrophilic addition of a protonated aldehyde to an alkene, forming an oxocarbenium ion intermediate. wikipedia.org This intermediate can then be trapped by a nucleophile. In the absence of an external nucleophile and under anhydrous conditions, the reaction can proceed via cyclization to form a 1,3-dioxane. wikipedia.org

Recent mechanistic studies, particularly on the asymmetric Prins reaction catalyzed by confined iIDP Brønsted acids, have provided deeper insights. mpg.de Isotope labeling experiments and computational studies suggest that this specific transformation does not proceed through a stepwise pathway involving a discrete γ-hydroxycarbenium ion. organic-chemistry.orgnih.gov Instead, it follows a concerted and highly asynchronous mechanism, where the olefin adds to an acid-activated formaldehyde oligomer. acs.orgmpg.de The confined chiral environment of the iIDP catalyst directs the stereochemical outcome of the reaction, leading to high enantioselectivity. mpg.de In contrast, catalysts with a more open active site, such as p-toluenesulfonic acid, tend to favor a stepwise mechanism. uni-koeln.de

Sustainable Approaches in the Synthesis of 1,3-Dioxanes

Solvent-Free Reaction Conditions

The move towards more sustainable chemical processes includes the development of solvent-free reaction conditions, which minimize waste and reduce the environmental impact associated with volatile organic compounds. The synthesis of 1,3-dioxanes has been successfully demonstrated in a solvent-free approach using very low catalyst loadings. researchgate.net This methodology not only aligns with the principles of green chemistry but also offers potential economic benefits by simplifying purification processes and reducing raw material consumption.

Implementation of Bio-based Reaction Media

The replacement of traditional petroleum-derived solvents with bio-based alternatives is a key goal in sustainable chemistry. mdpi.comcore.ac.uk Solvents derived from renewable feedstocks, such as glycerol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and p-cymene, are gaining traction. mdpi.comresearchgate.net While specific examples of using these bio-based media for the synthesis of this compound are not extensively documented, the principles are broadly applicable. For instance, the synthesis of the bio-based solvent 2,2,5,5-tetramethyloxolane (TMO) has been demonstrated from renewable resources, highlighting the potential for creating greener reaction pathways for various chemical transformations, including 1,3-dioxane synthesis. mdpi.com The development of novel bio-based diamines from hemicellulose for creating monomers further illustrates the shift towards using biomass as a primary feedstock for chemical production. maastrichtuniversity.nl

Development of Recyclable Catalytic Systems

The development of recyclable catalysts is fundamental to sustainable synthesis. Heterogeneous catalysts, such as the solid acids and zeolites used in 1,3-dioxane synthesis, are inherently advantageous due to their ease of separation from the reaction mixture and potential for reuse. researchgate.netacs.org For example, phosphotungstic acid used in the synthesis of 4-phenyl-1,3-dioxane was shown to be reusable for at least three cycles without a significant drop in activity or selectivity. researchgate.net

Furthermore, research into sulfonic acid-functionalized materials supported on various substrates demonstrates a strong focus on recyclability. acs.org These solid acid catalysts are not only effective for various transformations but are designed for stability and reuse over multiple reaction cycles, which is crucial for industrial-scale applications. acs.org The development of chemically recyclable polymers from monomers like 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one also underscores the drive towards a circular materials economy, where the catalyst's lifecycle is a key consideration. rsc.org The iIDP catalysts used in the asymmetric Prins reaction are also part of a catalytic system, implying their potential for recovery and reuse, a hallmark of sustainable catalytic processes. uni-koeln.de

Advanced Synthetic Transformations Involving this compound and its Derivatives.

The unique structural features of this compound and its derivatives allow for a range of advanced synthetic transformations. These reactions, which include derivatization at the electrophilic C2 position, ring-opening to reveal the constituent diol and aldehyde, and novel metathesis reactions, highlight the utility of this class of compounds as synthetic intermediates.

Functional Group Derivatization at the 2-position.

The hydrogen atom at the 2-position of 1,3-dioxanes is acidic and can be removed by a strong base to form a 2-metallo-1,3-dioxane. This anion is a reactive intermediate that can undergo reactions with various electrophiles, allowing for the introduction of a wide range of functional groups at this position. While the direct lithiation of this compound is not extensively documented, the reactivity of the analogous 2-lithio-1,3-dithianes provides a strong model for the potential transformations. These sulfur-containing analogs are readily prepared by metalation with organolithium reagents such as n-butyllithium in an inert solvent like tetrahydrofuran (B95107) (THF). researchgate.net The resulting 2-lithio-1,3-dithianes are powerful nucleophiles that can react with a variety of electrophiles to form new carbon-carbon and carbon-heteroatom bonds.

For instance, the reaction of 2-lithio-1,3-dithianes with nitroarenes leads to the formation of conjugate addition products. researchgate.net Specifically, 2-methyl- and 2-phenyl-substituted 2-lithio-1,3-dithianes have been shown to add to nitroarenes, yielding 1,6-addition products. researchgate.net This reactivity suggests that 2-lithio-5,5-dimethyl-2-phenyl-1,3-dioxane, if formed, could participate in similar nucleophilic addition reactions.

Below is a table summarizing the types of derivatization reactions that are analogous to those of 2-lithio-1,3-dithianes and could be expected for 2-lithio-5,5-dimethyl-2-phenyl-1,3-dioxane.

Reactant (Analog) Electrophile Product Type Reference
2-Lithio-1,3-dithianeNitroarenesConjugate addition products researchgate.net
2-Methyl-2-lithio-1,3-dithianeNitroarenes1,6-addition products researchgate.net
2-Phenyl-2-lithio-1,3-dithianeNitroarenes1,6-addition products researchgate.net

Ring-Opening Reactions of 1,3-Dioxanes.

The 1,3-dioxane ring can be cleaved under various conditions to regenerate the parent carbonyl compound and 1,3-diol, or to afford other functionalized molecules. These ring-opening reactions are fundamental to the use of 1,3-dioxanes as protecting groups and as synthetic intermediates.

Reductive cleavage is a common method for the ring-opening of 1,3-dioxanes. For example, high-boiling point byproducts from neopentyl glycol production, which include cyclic acetals, can be cleaved by hydrogenation. This process is typically carried out at elevated temperatures (140 to 220 °C) and pressures (7 to 28 MPa) using a copper-chromite catalyst. google.com This method allows for the recovery of neopentyl glycol from process waste streams. google.com

In the context of more complex molecules, such as carbohydrate derivatives, the reductive cleavage of 4,6-O-acetals of methyl glucosides has been achieved using hydrogen gas as a clean reductant. researchgate.net These reactions are often catalyzed by palladium on carbon (Pd/C) and can proceed at elevated temperatures in solvents like cyclopentyl methyl ether (CPME) without the need for an acid co-catalyst. researchgate.net The regioselectivity of these reactions can be influenced by the choice of catalyst and reaction conditions.

The following table summarizes representative ring-opening reactions of 1,3-dioxane derivatives.

Substrate Reagents and Conditions Major Product(s) Reference
High-boiling point neopentyl glycol acetal byproductsH₂, Copper-chromite catalyst, 140-220 °C, 7-28 MPaNeopentyl glycol google.com
Methyl glucoside acetalsH₂, Pd/C, 120 °C, Cyclopentyl methyl etherMethyl glucoside monoethers researchgate.net

Stereochemical Principles and Conformational Dynamics of 5,5 Dimethyl 2 Phenyl 1,3 Dioxane

Conformational Analysis of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring, a six-membered heterocycle containing two oxygen atoms, is a cornerstone for understanding the conformational behavior of its derivatives. Its structure is not planar and, like cyclohexane (B81311), it adopts non-planar conformations to relieve ring strain.

The most stable conformation for the 1,3-dioxane ring is the chair conformation. youtube.com This arrangement minimizes torsional strain and angle strain, providing a lower energy state compared to other possible conformations like the boat or twist-boat. In the chair conformation, the substituents can occupy two distinct types of positions: axial (pointing up or down, parallel to the ring axis) and equatorial (pointing out from the "equator" of the ring). youtube.com

The 1,3-dioxane ring is not static; it undergoes a process called ring inversion or ring flip. youtube.com During this process, a chair conformation converts into an alternative chair conformation, causing all axial substituents to become equatorial and all equatorial substituents to become axial. youtube.com This inversion proceeds through higher-energy transition states, such as the half-chair and boat conformations. The energy barrier for this inversion is a key parameter in understanding the dynamic behavior of 1,3-dioxane derivatives.

The presence of geminal dimethyl groups at the C5 position, as in 5,5-dimethyl-2-phenyl-1,3-dioxane, has a significant impact on the conformational landscape of the ring. This substitution pattern is known to "lock" the ring in a preferred chair conformation. The bulky geminal dimethyl groups introduce significant steric strain when one of the methyl groups is forced into an axial position during ring inversion.

Studies on related 5-substituted 1,3-dioxanes have shown that the energy barrier to ring inversion can be influenced by the nature of the substituent at C5. researchgate.netresearchgate.net For instance, the presence of a bulky group like a tert-butyl group at C5 can significantly raise the energy barrier to inversion. researchgate.net While a single methyl group at C5 in 5-methyl-1,3-dioxane exists in a chair conformation with an equatorial methyl group, the geminal dimethyl groups in the title compound further stabilize this chair form, making alternative conformations even less favorable. researchgate.net The steric interactions between the axial methyl group and the other axial hydrogens at C2, C4, and C6 would be highly destabilizing.

Configurational Isomerism in 2-Aryl-1,3-Dioxane Systems

The substitution pattern at the C2 position of the 1,3-dioxane ring introduces another layer of stereochemical complexity, leading to the possibility of configurational isomers.

When a substituent, such as a phenyl group, is introduced at the C2 position of a 5,5-disubstituted 1,3-dioxane, the possibility of cis and trans diastereomers arises. wikipedia.orgyoutube.comyoutube.com These isomers are stereoisomers that are not mirror images of each other. youtube.com The terms cis and trans refer to the relative orientation of the substituents on the ring. wikipedia.orgyoutube.com In the context of this compound, the key relationship is between the phenyl group at C2 and the substituents at other positions on the ring.

For this compound, the phenyl group at C2 can be either axial or equatorial. These two arrangements represent diastereomers. The equatorial orientation is generally more stable due to reduced steric interactions with the axial hydrogens at C4 and C6. youtube.com The trans isomer would have the C2-phenyl group on the opposite side of the ring relative to a reference substituent, while the cis isomer would have them on the same side. However, with identical substituents at C5, the cis/trans designation is more clearly applied to systems with substitution at C4 or C6. In the case of this compound, the focus is on the equatorial versus axial orientation of the phenyl group. X-ray crystallography of the related 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane (B1663932) shows the phenyl substituent in an equatorial position. nih.gov

The separation of cis and trans isomers of 2-aryl-1,3-dioxanes is often achievable due to their different physical properties, which arise from their distinct three-dimensional structures. Techniques like column chromatography and fractional crystallization are commonly employed for this purpose.

The different spatial arrangements of the atoms in cis and trans isomers lead to differences in their polarity, solubility, and crystal packing. These differences can be exploited for separation. For instance, the isomer that can form a more stable crystal lattice will be easier to crystallize and separate. Chromatographic separation, on the other hand, relies on the differential partitioning of the isomers between a stationary phase and a mobile phase, which is influenced by their polarity and steric interactions. High-performance liquid chromatography (HPLC) on a chiral column is a powerful technique for separating enantiomers and can also be effective for diastereomers. acs.org

Stereoelectronic Effects and Anomeric Interactions in 1,3-Dioxanes

Beyond steric considerations, stereoelectronic effects play a crucial role in determining the conformation and reactivity of 1,3-dioxanes. These effects involve the interaction of electron orbitals.

The anomeric effect is a key stereoelectronic phenomenon observed in heterocyclic systems containing an electronegative atom adjacent to a heteroatom, such as the C2 position in 1,3-dioxanes. acs.orgnih.gov It describes the tendency of an electronegative substituent at the anomeric carbon (C2) to prefer an axial orientation, despite the potential for increased steric hindrance. This preference is attributed to a stabilizing hyperconjugative interaction between the lone pair of electrons on the ring oxygen atom and the antibonding orbital (σ) of the axial C-substituent bond (n -> σ). acs.orgnih.gov

In the case of this compound, the anomeric effect would favor an axial orientation of the phenyl group. However, this is counteracted by the significant steric bulk of the phenyl group, which strongly disfavors the axial position due to 1,3-diaxial interactions with the axial hydrogens at C4 and C6. youtube.com Therefore, a balance between stereoelectronic and steric effects determines the final conformational preference. Computational studies on related 1,3-dioxane systems have been instrumental in dissecting the contributions of these various interactions. nih.govbsb-muenchen.deacs.orgcapes.gov.br

A-Value and Conformational Equilibria for Aryl Substituents.

The conformational preference of a substituent is often quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial orientations. For a phenyl group at the C2 position of a 1,3-dioxane ring, the equatorial position is generally favored to avoid steric interactions with the axial hydrogens at C4 and C6. thieme-connect.de

In the case of this compound, the phenyl substituent at the 2-position predominantly occupies the equatorial position. nih.govresearchgate.net The conformational energies of substituents at the C5 position in 1,3-dioxanes have been determined using both experimental (¹H NMR) and theoretical methods. researchgate.net For a phenyl group at C5, the Gibbs conformational energy (ΔG°) has been reported, highlighting the energetic preference for the equatorial orientation. researchgate.net

Studies on related 2,2-diaryl-1,3-dioxanes have shown that the conformational energy differences are influenced by remote substituents on the phenyl rings. nih.gov A linear relationship has been observed between the conformational energy differences and the Hammett σ values of the substituents, with an increasing preference for the equatorial position for electron-withdrawing groups. nih.gov This suggests that electrostatic interactions play a significant role in determining the conformational equilibrium. nih.gov

Table 1: Conformational Energy (ΔG°) of Substituents at C5 in 1,3-Dioxane

Substituent ΔG° (kcal/mol) Method
Phenyl 1.3 (in Et2O) ¹H NMR researchgate.net

This table presents the Gibbs conformational energies for a phenyl substituent at the C5 position, providing insight into the energetic preferences in similar dioxane systems.

Orbital Interactions and Stereoelectronic Control.

The conformational behavior of 1,3-dioxanes is not solely governed by sterics; stereoelectronic interactions also play a crucial role. acs.orgacs.org These interactions involve the overlap of orbitals, which can stabilize or destabilize certain conformations.

In the 1,3-dioxane ring, the anomeric effect is a key stereoelectronic interaction. acs.org It describes the tendency of an electronegative substituent at the anomeric carbon (C2) to adopt an axial orientation. This preference is attributed to the stabilizing interaction between the lone pair of an oxygen atom and the antibonding orbital (σ*) of the axial C-substituent bond. However, in 2-phenyl-1,3-dioxane, the steric bulk of the phenyl group generally outweighs the anomeric effect, leading to a preference for the equatorial position. nih.govresearchgate.net

The presence of an aryl substituent can also lead to specific orbital interactions. In 2,2-diaryl-1,3-dioxanes, electrostatic interactions, rather than a hyperconjugative anomeric effect, appear to be the dominant factor governing their conformational behavior. nih.gov This is supported by the observation that as the electron-withdrawing nature of a para-substituent on the aryl ring increases, the bond length between the C2 ketal center and the aryl ring tends to increase. nih.gov

Solvent Effects on Conformational Equilibria and Dynamics.

The surrounding solvent medium can significantly influence the conformational equilibrium of molecules, including this compound. rsc.org The solvent's polarity, hydrogen bonding capability, and ability to engage in specific interactions can alter the relative energies of different conformers.

In general, polar solvents tend to stabilize the conformer with the larger dipole moment. For 1,3-dioxanes, the equatorial conformer of a 2-substituent often has a larger dipole moment than the axial conformer. Therefore, increasing the solvent polarity would be expected to further favor the equatorial orientation of the phenyl group in this compound. Studies on 1,1,2-trichloroethane (B165190) have demonstrated that the main solvent influence on conformational equilibrium arises from reaction field effects, which are related to the solvent's dipolarity. rsc.org

The nature of the solvent can also impact the dynamics of conformational changes. While the gem-dimethyl group in this compound prevents chair-chair interconversion, the rotation of the phenyl group is still possible. The energy barrier for this rotation can be influenced by the solvent.

Table 2: Solvent Influence on Conformational Equilibrium

Solvent Dielectric Constant (ε) Expected Effect on Equatorial Phenyl Conformer
Dioxane 2.2 Less stabilization
Chloroform 4.8 Moderate stabilization
Tetrahydrofuran (B95107) 7.6 Moderate stabilization
Dichloromethane 9.1 Significant stabilization

This table provides a qualitative expectation of how different solvents might influence the equilibrium position of the phenyl group, based on their dielectric constants. More polar solvents are expected to favor the more polar equatorial conformer.

Intramolecular Interactions Influencing Conformational Stability (e.g., Hydrogen Bonding).

Intramolecular interactions, particularly hydrogen bonds, can have a profound effect on the conformational stability of a molecule. bohrium.com While this compound itself does not have the capacity for intramolecular hydrogen bonding, derivatives of this compound can be designed to include such interactions.

For example, the introduction of a hydroxyl group on the phenyl ring, such as in 2-(2-hydroxyphenyl)-5,5-dimethyl-1,3-dioxane, would create the possibility of an intramolecular hydrogen bond between the phenolic hydroxyl group and one of the dioxane oxygen atoms. This interaction would be expected to further stabilize the equatorial orientation of the phenyl group and restrict its rotation.

The formation of intramolecular hydrogen bonds is known to significantly affect molecular structure and properties. bohrium.com Studies on various organic molecules have shown that these bonds can lead to the formation of stable ring systems and influence properties like membrane permeability and solubility. bohrium.com The strength of the hydrogen bond and the geometry of the resulting ring system are critical factors. bohrium.com

In related systems, such as ortho-hydroxy Schiff bases and ortho-hydroxyaryl amides, strong intramolecular hydrogen bonds have been well-documented. mdpi.com These interactions can be so significant that they influence the electronic properties of the molecule, as seen in the red-shifted absorption and emission spectra of certain porphyrins with intramolecular hydrogen bonding features. acs.org The presence of such a bond can be confirmed through various spectroscopic techniques and X-ray crystallography. mdpi.comacs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 5,5 Dimethyl 2 Phenyl 1,3 Dioxane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5,5-dimethyl-2-phenyl-1,3-dioxane, various NMR techniques have been employed to define its structural and conformational characteristics. The 1,3-dioxane (B1201747) ring typically adopts a chair conformation to minimize steric strain. researchgate.net

Proton (¹H) NMR Spectroscopy: Chemical Shifts and Coupling Constant Analysis

The phenyl group protons typically appear in the aromatic region of the spectrum. The benzylic proton at the C2 position gives a characteristic signal, the chemical shift of which is sensitive to its environment. The methylene (B1212753) protons (CH₂) of the dioxane ring and the methyl protons (CH₃) at the C5 position also show distinct resonances.

The coupling constants (J), which arise from the interaction of neighboring non-equivalent protons, provide crucial information about the dihedral angles between them, aiding in the determination of the ring's conformation. For instance, the values of the coupling constants between protons on C4(6) and C5 can help determine the axial or equatorial orientation of these protons. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for this compound Please note that these are approximate values and can vary based on the solvent and experimental conditions.

Proton Chemical Shift (δ, ppm)
Phenyl-H 7.20 - 7.50
Benzylic-H (C2) ~5.00
Methylene-H (C4, C6) 3.50 - 4.00

Carbon-¹³C NMR Spectroscopy: Chemical Shifts and Substituent Effects

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.

The presence of a plane of symmetry in the molecule can lead to fewer signals than the total number of carbon atoms, as equivalent carbons will have the same chemical shift. masterorganicchemistry.com For example, the two methyl groups at C5 are typically equivalent, as are the C4 and C6 carbons of the dioxane ring.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Please note that these are approximate values and can vary based on the solvent and experimental conditions.

Carbon Chemical Shift (δ, ppm)
C-ipso (Phenyl) ~138
C-ortho, C-meta, C-para (Phenyl) 125 - 130
C2 (Benzylic) 90 - 105
C4, C6 (Methylene) 60 - 80
C5 (Quaternary) 25 - 35

Advanced NMR Techniques for Stereochemical Assignment (e.g., NOE, COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to determine the stereochemistry of the molecule, advanced 2D NMR techniques are employed. wikipedia.orgsdsu.eduwalisongo.ac.id

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments provide information about the spatial proximity of protons. For this compound, NOE can be used to confirm the relative orientation of substituents on the dioxane ring. researchgate.net

Correlation Spectroscopy (COSY): COSY experiments reveal which protons are coupled to each other (typically through two or three bonds). sdsu.edu This helps to establish the connectivity of the proton network within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a 2D NMR technique that correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgsdsu.edu This allows for the direct assignment of protons to their corresponding carbon atoms.

Dynamic NMR Spectroscopy for Probing Conformational Exchange

The 1,3-dioxane ring is not static and can undergo conformational changes, such as ring inversion. Dynamic NMR spectroscopy is a powerful technique used to study these dynamic processes. libretexts.orgresearchgate.net By varying the temperature of the NMR experiment, it is possible to observe changes in the NMR spectrum that provide information about the rates of conformational exchange and the energy barriers associated with these processes. libretexts.orgnih.govnih.gov For this compound, dynamic NMR can be used to study the equilibrium between different chair and twist-boat conformations of the dioxane ring.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isomeric Differentiation

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. When a molecule is introduced into a mass spectrometer, it is ionized, and the resulting molecular ion can undergo fragmentation. The pattern of fragmentation is characteristic of the molecule's structure and can be used for its identification. chemguide.co.uk

For this compound, the molecular ion peak (M+) would be observed at a mass-to-charge ratio corresponding to its molecular weight (192.25 g/mol ). fda.govepa.gov The fragmentation of the molecular ion can occur through various pathways, including the cleavage of bonds within the dioxane ring or the loss of substituents. The analysis of these fragmentation patterns can provide valuable information about the structure of the molecule. arkat-usa.org

Differential Mass Spectrometry in Stereochemical Investigations

While conventional mass spectrometry is primarily used for determining molecular weight and formula, certain advanced techniques can be used to differentiate between stereoisomers. Differential mass spectrometry methods, which may involve techniques like ion-mobility mass spectrometry or tandem mass spectrometry with chiral recognition agents, can potentially be used to distinguish between different stereoisomers of substituted 1,3-dioxanes. However, the application of differential mass spectrometry specifically to the stereochemical investigation of this compound is not widely documented in the provided search results. In principle, if chiral derivatives were formed, their fragmentation patterns might differ, allowing for stereochemical differentiation.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups and characterizing the vibrational modes of a molecule. For this compound, an FT-IR spectrum would reveal characteristic absorption bands corresponding to its constituent parts: the phenyl group, the dioxane ring, and the gem-dimethyl groups.

While a specific, peer-reviewed FT-IR spectrum for this exact compound is not widely available in literature databases, the expected vibrational frequencies can be predicted based on the analysis of its functional groups. The major absorption bands anticipated in the FT-IR spectrum are detailed below.

Expected FT-IR Spectral Assignments for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Description
C-H Stretch (Aromatic) Phenyl Ring 3100-3000 Stretching vibrations of the C-H bonds on the benzene (B151609) ring.
C-H Stretch (Aliphatic) -CH₂- and -C(CH₃)₂ 3000-2850 Asymmetric and symmetric stretching of the C-H bonds in the dioxane ring and the methyl groups.
C=C Stretch (Aromatic) Phenyl Ring 1600-1450 In-plane skeletal vibrations of the benzene ring, often appearing as a set of sharp bands.
C-H Bend (Aliphatic) -CH₂- and -C(CH₃)₂ 1470-1365 Bending (scissoring and rocking) vibrations of the aliphatic C-H bonds. A characteristic doublet may appear around 1370 cm⁻¹ for the gem-dimethyl group.
C-O-C Stretch (Acetal) Dioxane Ring 1200-1000 Strong, characteristic asymmetric and symmetric stretching vibrations of the ether-like C-O-C linkages in the dioxane ring. These are typically prominent peaks.

The analysis would involve identifying these key peaks to confirm the presence of the aromatic ring, the saturated heterocyclic acetal (B89532) system, and the specific alkyl substitutions, thereby verifying the compound's identity.

X-ray Crystallography for Definitive Solid-State Molecular Structure

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, yielding precise bond lengths, bond angles, and conformational details. As of this writing, a complete crystal structure determination for this compound (C₁₂H₁₆O₂) has not been deposited in major crystallographic databases. fda.govnih.govepa.gov

However, extensive crystallographic studies on closely related 1,3-dioxane derivatives allow for a highly accurate prediction of its solid-state conformation. For instance, the crystal structure of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane (B1663932) reveals that the 1,3-dioxane ring adopts a stable chair conformation. researchgate.net In this conformation, the bulky 2-phenyl substituent occupies the sterically preferred equatorial position to minimize non-bonded interactions. researchgate.net

Based on this and other related structural data, the anticipated findings from an X-ray crystallographic analysis of this compound would be:

Conformation: The six-membered 1,3-dioxane ring would almost certainly adopt a chair conformation.

Substituent Orientation: The large phenyl group at the C2 position (the acetal carbon) would be situated in an equatorial orientation to maximize thermodynamic stability. The two methyl groups at the C5 position would occupy one axial and one equatorial position.

Molecular Packing: In the crystal lattice, molecules would be packed together primarily through van der Waals forces, as the molecule lacks strong hydrogen-bond donors.

A definitive analysis would provide the precise crystallographic parameters for the compound.

Anticipated Crystallographic Data Summary for this compound

Parameter Anticipated Information
Chemical Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol fda.gov
Crystal System To be determined
Space Group To be determined
Unit Cell Dimensions To be determined
Key Bond Lengths/Angles To be determined
Ring Conformation Chair form (predicted)

Obtaining single crystals of suitable quality and performing such an analysis would be the final step in the absolute structural elucidation of this compound in its solid phase.

Computational Chemistry and Theoretical Investigations of 5,5 Dimethyl 2 Phenyl 1,3 Dioxane

Unraveling Molecular Geometry and Energetics with Quantum-Chemical Calculations

Quantum-chemical calculations have been instrumental in elucidating the fine details of the molecular structure and energy landscape of 5,5-Dimethyl-2-phenyl-1,3-dioxane and its derivatives. These methods allow for a detailed examination of conformational preferences and the underlying forces driving them.

Density Functional Theory (DFT) Methods in Conformational Studies

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for investigating the conformational properties of 1,3-dioxane (B1201747) systems. Studies on related 1,3-dioxane derivatives have successfully employed DFT methods, such as PBE/3ξ, to predict and analyze their conformational transformations. bashgmu.ru For instance, in a study of 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane, DFT calculations were used to map the potential energy surface, identifying the equatorial chair as the most stable conformation, along with local minima for the 2,5-twist and axial chair forms. bashgmu.ru These calculations also helped in identifying half-chair transition states, providing a comprehensive picture of the conformational isomerization pathway. bashgmu.ru The accuracy of these theoretical models is often validated by comparing the calculated bond lengths and angles with experimental data obtained from X-ray diffraction analysis. bashgmu.ruresearchgate.net

Furthermore, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to optimize the geometries of related heterocyclic compounds, showing good agreement between theoretical and experimental structural parameters. nih.gov This underscores the reliability of DFT methods in predicting the molecular structures of complex organic molecules.

Ab Initio Molecular Orbital Theory (e.g., MP2, RHF)

Ab initio molecular orbital theories, such as Møller-Plesset perturbation theory (MP2) and Restricted Hartree-Fock (RHF), offer a high level of theoretical accuracy for studying molecular systems. In the context of 1,3-dioxanes, RI-MP2/λ2 level of theory has been utilized to determine conformational transformation pathways and Gibbs free energy differences (ΔG°) for substituents. researchgate.net

A quantum-chemical study on 5-alkyl- and 5-phenyl-1,3-dioxanes at the RHF/6-31G(d) level of theory successfully identified two distinct pathways for the conformational isomerization between equatorial and axial chair conformers, and estimated the potential barriers for these processes. researchgate.net This highlights the capability of ab initio methods to provide detailed insights into the dynamics of conformational changes.

Semiempirical Molecular Orbital Methods for Conformational Analysis

While not as rigorous as DFT or ab initio methods, semiempirical molecular orbital methods provide a computationally less expensive alternative for conformational analysis, particularly for larger molecules. These methods can offer valuable qualitative insights into the conformational preferences of molecules like this compound.

Mapping the Energy Landscape: Potential Energy Surface and Isomerization Pathways

The potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. For this compound and its analogs, PES mapping reveals the various stable conformations (minima) and the transition states that connect them.

Quantum-chemical studies on 5-substituted 1,3-dioxanes have revealed the existence of multiple minima on the PES, corresponding to the equatorial chair (Ceq), axial chair (Cax), and twist-boat (2,5-T) conformers. researchgate.netresearchgate.net The global minimum is typically the equatorial chair conformation. researchgate.net The pathways for isomerization between these conformers proceed through transition states that often have half-chair or sofa geometries. bashgmu.ruresearchgate.net For example, the interconversion between the equatorial and axial chair forms of 5-alkyl-1,3-dioxanes has been shown to occur via two distinct transition states. researchgate.net

Calculated Relative Energies of Conformers for Substituted 1,3-Dioxanes (kcal/mol)
ConformerRelative Energy (PBE/3ζ) bashgmu.ru
Equatorial Chair (Ceq)0.00
Axial Chair (Cax)1.33
2,5-Twist (2,5-T)3.10

Quantifying Stability: Theoretical Determination of Gibbs Conformational Energies and Anomeric Effects

The relative stability of different conformers is quantified by the Gibbs conformational energy (ΔG°). Theoretical calculations are crucial for determining these values, which can then be compared with experimental data, often obtained from NMR spectroscopy. researchgate.net

Calculated Gibbs Conformational Energies (ΔG°) for Substituents in 1,3-Dioxanes (kcal/mol)
Substituent at C5Calculated ΔG° (RHF/6-31G(d)) researchgate.netExperimental ΔG° (NMR) researchgate.net
Ethyl0.820.9
Isopropyl0.901.1
tert-Butyl1.41.4-1.8
Phenyl0.901.3

Delving Deeper: Analysis of Stereoelectronic Interactions and Hyperconjugation

Computational models provide a powerful means to analyze the subtle stereoelectronic interactions that dictate molecular conformation and reactivity. In 1,3-dioxane systems, hyperconjugation plays a significant role. acs.orgresearchgate.net

Specifically, interactions such as σC-X → σC-Heq, σC-Heq → σC-X, and np(X) → σC-Heq are crucial in explaining the relative bond lengths and stabilities of different C-H bonds. acs.org The homoanomeric np → σC(5)-Heq interaction is particularly important in the 1,3-dioxane ring. acs.org Furthermore, anomeric np(X) → σ*C-Hax interactions involving axial C-H bonds are dominant at the C2, C4, and C6 positions. acs.org These computational analyses provide a detailed electronic picture that complements experimental observations and enhances our understanding of the forces at play within the this compound molecule.

Natural Bond Orbital (NBO) Analysis of Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study bonding, charge transfer, and intermolecular and intramolecular donor-acceptor interactions. researchgate.netresearchgate.net It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wisc.edunih.gov Deviations from this idealized structure are quantified as "delocalization effects," which represent stabilizing electron transfers from occupied Lewis-type NBOs (donor orbitals) to unoccupied non-Lewis-type NBOs (acceptor orbitals). wisc.edu

The stability of a molecule can be significantly influenced by hyperconjugative interactions, which involve the delocalization of electron density. icm.edu.pl In the context of the 1,3-dioxane ring system, NBO analysis is crucial for understanding the anomeric effect and the conformational preferences of the molecule. The primary donor orbitals are the lone pairs (n) of the two oxygen atoms. The primary acceptor orbitals are the antibonding (σ*) orbitals associated with the adjacent C-O and C-C bonds.

The strength of these delocalization interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy E(2) associated with each donor-acceptor interaction. nih.govicm.edu.pl A higher E(2) value indicates a stronger interaction. For the this compound molecule, key interactions would include:

n(O) → σ(C-O)*: Delocalization from an oxygen lone pair to the antibonding orbital of an adjacent carbon-oxygen bond.

n(O) → σ(C-C)*: Delocalization from an oxygen lone pair to the antibonding orbital of an adjacent carbon-carbon bond.

These interactions, particularly the n(O) → σ*(C-O) type, are fundamental to the generalized anomeric effect in acetals and play a significant role in dictating the molecule's geometry, such as the preference for a chair conformation. thieme-connect.de The electron density in the conjugated ring system demonstrates significant delocalization within the molecule. icm.edu.pl

Table 1: Illustrative NBO Donor-Acceptor Interactions in a 1,3-Dioxane Ring

Donor NBO (Occupancy)Acceptor NBO (Occupancy)E(2) (kcal/mol)Type of Interaction
n(O1)σ(C2-O3)HighAnomeric Effect
n(O3)σ(C2-O1)HighAnomeric Effect
n(O1)σ(C6-C5)ModerateHyperconjugation
n(O3)σ(C4-C5)ModerateHyperconjugation

Note: This table is illustrative. Actual E(2) values would require a specific quantum chemical calculation for this compound.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the potential energy surface of a reaction, providing deep insights into its feasibility, kinetics, and mechanism.

Thermal Decomposition Pathways of 1,3-Dioxanes

The thermal stability and decomposition of 1,3-dioxanes are important for their use as solvents and in various chemical processes. researchgate.net Computational studies, often using Density Functional Theory (DFT), can model the high-energy processes involved in thermal decomposition. researchgate.netresearchgate.net

For instance, a computational investigation into the thermal decomposition of substituted 5-nitro-5-R-1,3-dioxanes (where R = H, Br, CH₃) was performed using the M06-2X functional with the 6-311+G(d,p) basis set. researchgate.netresearchgate.net Such studies propose reaction mechanisms and calculate the associated kinetic and thermodynamic parameters. The decomposition can proceed through different pathways, often involving concerted or stepwise ring-opening reactions initiated by the cleavage of C-O or C-C bonds. researchgate.net The calculations can determine activation energies (Ea), Gibbs free energies of activation (ΔG≠), and reaction enthalpies (ΔH), which indicate the favorability and rate of the decomposition process under different conditions (e.g., in the gas phase or in a solvent). researchgate.net

Table 2: Example of Calculated Kinetic Parameters for Thermal Decomposition of a Substituted 1,3-Dioxane

Substituent (R)PhaseActivation Energy (Ea) (kcal/mol)Gibbs Free Energy of Activation (ΔG≠) (kcal/mol)
HGas45.243.8
CH₃Gas42.140.5
BrGas44.543.1
CH₃DMSO40.739.2

Data adapted from a computational study on 5-nitro-5-R-1,3-dioxanes to illustrate typical outputs of such calculations. researchgate.netresearchgate.net

Quantum-Chemical Insights into Prins Cyclization Mechanisms

The Prins reaction is a fundamental acid-catalyzed reaction between an alkene and a carbonyl compound, and it is a primary method for synthesizing 1,3-dioxanes. beilstein-journals.orgwikipedia.org Quantum-chemical calculations provide invaluable insights into the stereoselectivity and mechanism of this cyclization. beilstein-journals.org

The generally accepted mechanism proceeds via the formation of a key oxocarbenium ion intermediate. beilstein-journals.org Computational studies can model this reactive intermediate and the subsequent transition states for the cyclization and nucleophile-trapping steps. DFT methods, such as B3LYP with extended basis sets like 6-311++G(d,p), are frequently employed to investigate these mechanisms. researchgate.net These studies can:

Confirm the structure and stability of the chair-like transition states that lead to the stereoselective formation of the 1,3-dioxane product. beilstein-journals.org

Evaluate the energy barriers for competing pathways, such as the formation of other ring sizes or side products. beilstein-journals.org

Analyze the role of the catalyst (e.g., Brønsted or Lewis acid) in activating the carbonyl group and stabilizing the oxocarbenium intermediate.

For example, theoretical studies have been used to propose the mechanism of nucleophilic addition of 1,3-diols to activated alkynes, which proceeds through an intermediate that undergoes intramolecular cyclization to form the 1,3-dioxane ring. researchgate.net

Solvation Models in Computational Studies (e.g., Implicit Solvation, Cluster Models)

Reactions and molecular properties are often highly dependent on the solvent environment. Computational studies must account for these solvent effects to produce realistic and accurate results. fiveable.me Solvation models can be broadly categorized into implicit and explicit models. wikipedia.org

Implicit Solvation Models: Also known as continuum models, these methods represent the solvent as a continuous, polarizable medium with a characteristic dielectric constant (ε), rather than modeling individual solvent molecules. wikipedia.orgnumberanalytics.com This approach is computationally efficient and provides a good description of bulk solvent effects. fiveable.me The solute molecule is placed in a cavity within this dielectric continuum, and the electrostatic interaction between the solute and the solvent is calculated.

Common implicit models include:

Polarizable Continuum Model (PCM): One of the most widely used models where the cavity is constructed from a set of interlocking spheres. numberanalytics.com

Conductor-like Screening Model (COSMO): This model approximates the dielectric medium as a conductor, which simplifies the calculations and is particularly effective for high-dielectric solvents. wikipedia.org

Solvation Model based on Density (SMD): An accurate and popular model that uses the full solute electron density to define the cavity, with parameters based on a wide range of experimental solvation data. nih.gov

These models were utilized in the study of 1,3-dioxane decomposition to simulate the reaction in DMSO, showing that the solvent can lower the activation energy of the reaction. researchgate.net

Cluster Models (Explicit Solvation): In contrast to implicit models, explicit models treat individual solvent molecules. A "cluster model" is a hybrid approach where the solute molecule is surrounded by a small, explicit number of solvent molecules, and this entire cluster may then be embedded in a dielectric continuum. wikipedia.org This method is more computationally demanding but is essential for systems where specific solute-solvent interactions, such as hydrogen bonding, play a critical role that cannot be captured by a bulk dielectric. wikipedia.org

Table 3: Comparison of Solvation Model Approaches

FeatureImplicit Solvation ModelsCluster (Explicit/Hybrid) Models
Solvent Representation Continuous medium with a dielectric constant. wikipedia.orgIndividual, discrete solvent molecules. wikipedia.org
Computational Cost Low to moderate. fiveable.meHigh.
Key Advantage Efficiently captures bulk electrostatic effects. fiveable.meAccurately models specific local interactions (e.g., H-bonds).
Common Examples PCM, COSMO, SMD. wikipedia.orgnih.govQM/MM with a shell of explicit solvent molecules.

Advanced Applications and Future Research Directions of 5,5 Dimethyl 2 Phenyl 1,3 Dioxane Derivatives

Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis

Derivatives of 5,5-dimethyl-2-phenyl-1,3-dioxane serve as crucial intermediates and building blocks in the synthesis of complex organic molecules. The dioxane moiety can act as a protecting group for 1,3-diols or as a precursor to other functional groups, making these compounds highly adaptable in multi-step synthetic sequences.

Precursors for Complex Aromatic Systems

While direct transformation of the this compound core into complex aromatic systems is not a primary application, its derivatives can be instrumental in the synthesis of molecules containing aromatic moieties. The phenyl group at the 2-position can be substituted with various functionalities, and the dioxane ring can be part of a larger synthetic strategy leading to complex aromatic structures. For instance, the stability of the dioxane ring allows for chemical modifications on the phenyl ring or other parts of the molecule without affecting the protected diol functionality.

A key example of a related dioxane derivative in synthesis is the use of 2,2-dimethyl-1,3-dioxane-4,6-dione, also known as Meldrum's acid, in the preparation of various compounds. orgsyn.org Although not a direct derivative of this compound, the principles of using the dioxane ring as a synthetic tool are analogous. For example, derivatives of Meldrum's acid are used in Knoevenagel condensation reactions to form new carbon-carbon bonds, which can be a step in the construction of more complex systems that may include aromatic rings. orgsyn.org

Construction of Diverse Heterocyclic Frameworks

The 1,3-dioxane (B1201747) ring system is a foundational element in the synthesis of various heterocyclic compounds. Derivatives of this compound can be precursors to other heterocyclic structures through ring-opening, rearrangement, or condensation reactions. For example, the acetal (B89532) linkage is susceptible to cleavage under acidic conditions, which can unmask a diol functionality for further reactions. google.com

The synthesis of novel 1,3-dioxane derivatives themselves contributes to the diversity of available heterocyclic frameworks. For example, the reaction of o-phthaldialdehyde with 2-substituted-1,3-propanediols leads to the formation of new 1,3-dioxane compounds. researchgate.net Similarly, 1,3-diacetylbenzene (B146489) can be used to synthesize new 1,3-dioxane derivatives. researchgate.net These new dioxane structures can then serve as building blocks for more complex heterocyclic systems. The inherent stereochemistry of the dioxane ring can also be exploited to control the stereochemical outcome of subsequent reactions. researchgate.net

Application as Chiral Auxiliaries in Asymmetric Synthetic Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org While this compound itself is achiral, its derivatives can be synthesized in enantiomerically pure forms and utilized as chiral auxiliaries. The rigid chair conformation of the 1,3-dioxane ring and the defined spatial orientation of its substituents can effectively shield one face of a reactive center, leading to high diastereoselectivity in reactions such as alkylations or aldol (B89426) additions. williams.edu

A well-known class of chiral auxiliaries based on a related heterocyclic system are the oxazolidinones, popularized by David A. Evans. williams.edusigmaaldrich.com These auxiliaries control the stereochemistry of enolate reactions with high predictability. williams.edu The principles of steric shielding and conformational rigidity that make oxazolidinones effective are also applicable to chiral 1,3-dioxane derivatives. For instance, a chiral derivative of this compound could be prepared from a chiral diol. The resulting chiral dioxane could then be used to direct the stereoselective synthesis of a new product. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled. sigmaaldrich.com

Contributions to Polymer Science and Material Innovation

The acetal functionality within this compound derivatives makes them attractive candidates for the development of advanced polymers and materials. The reversible nature of the acetal bond under certain conditions is a key feature that is being exploited in the design of sustainable and dynamic materials.

Development of Covalent Adaptable Networks (CANs) Utilizing Cyclic Acetals

Covalent adaptable networks (CANs) are a class of polymers that bridge the gap between traditional thermosets and thermoplastics. acs.org They possess the robust mechanical properties of cross-linked networks but can also be reprocessed and recycled due to the presence of dynamic covalent bonds. acs.org Cyclic acetals are among the functional groups that can be used to create these dynamic networks.

The exchangeability of the acetal linkage, particularly in the presence of a catalyst or heat, allows for the rearrangement of the polymer network, enabling malleability and healing. acs.orgrsc.org While research has explored various acetal-based CANs, the incorporation of derivatives of this compound could offer specific advantages, such as enhanced thermal stability and mechanical properties due to the bulky dimethyl and phenyl groups. The dynamic nature of these materials is often studied through stress relaxation experiments. rsc.org

Table 1: Examples of Dynamic Chemistries in Covalent Adaptable Networks

Dynamic Bond Exchange Mechanism Stimulus Reference
Acetal Associative/Dissociative Acid/Heat acs.orgrsc.org
Thioacetal Associative Catalyst-free/Heat rsc.org

Bio-based Monomers and Polymers Derived from Acetals

There is a growing demand for sustainable polymers derived from renewable resources. rsc.org Biomass, with its high oxygen content, provides a rich source of molecules containing alcohol and aldehyde functionalities, which are the building blocks for acetals. rsc.org Derivatives of this compound can be synthesized from bio-based precursors, making them attractive monomers for the creation of sustainable polymers.

The presence of the acetal linkage in the polymer backbone can impart desirable properties such as degradability and recyclability. rsc.orgresearchgate.net For example, a polymer network containing acetal linkages can be designed to degrade under specific pH conditions, allowing for the controlled release of encapsulated substances or for the material to break down in a defined environment. nih.gov The synthesis of fully bio-based epoxy monomers incorporating acetal structures has been reported, demonstrating the potential for creating high-performance, sustainable materials with good thermal stability and degradability. rsc.org

Table 2: Properties of Bio-based Polymers Containing Acetal Linkages

Polymer Type Key Properties Potential Applications Reference
Poly(acetal-ester) Reprocessable, Recyclable Food Packaging rsc.org
Pro-antimicrobial Network Degradable, Sustained Release Agriculture, Pharmaceuticals nih.gov

Advanced Research on Structure-Reactivity Relationships in Dioxane Systems.

The relationship between the three-dimensional structure of this compound and its chemical reactivity is a subject of advanced research, primarily focusing on its conformational preferences. Like cyclohexane (B81311), the 1,3-dioxane ring preferentially adopts a chair-like conformation to minimize steric strain. thieme-connect.de The presence of two shorter carbon-oxygen bonds compared to carbon-carbon bonds in cyclohexane leads to more significant diaxial interactions in the dioxane ring. thieme-connect.de Consequently, substituents at the C2 position are thermodynamically favored to occupy the equatorial position to avoid these steric clashes. thieme-connect.de

In the case of this compound, the bulky phenyl group at the C2 position predominantly resides in the equatorial orientation. This preference is a direct consequence of minimizing steric hindrance with the axial hydrogen atoms at the C4 and C6 positions. thieme-connect.deresearchgate.net X-ray crystallography studies on derivatives such as 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane (B1663932) have confirmed this chair conformation with the phenyl group in an equatorial position. researchgate.net

Quantum-chemical studies have been employed to calculate the potential energy surface of substituted 1,3-dioxanes, revealing the energy barriers for conformational isomerizations between equatorial and axial chair forms. researchgate.net These computational approaches, often utilizing methods like Density Functional Theory (DFT), provide a deeper understanding of the subtle energetic factors that govern the molecule's shape and, by extension, its reactivity. For instance, calculations can quantify the energy difference between various conformers, such as the chair, twist-boat, and boat forms, and identify the transition states connecting them.

The following table, derived from quantum-chemical studies on 5-substituted 1,3-dioxanes, illustrates the energy parameters associated with the inversion of the dioxane ring. While not specific to the 2-phenyl substitution, it provides insight into the conformational energetics of the 1,3-dioxane system.

Table 1: Calculated Energy Parameters for the Inversion of 5-Substituted 1,3-Dioxanes (kcal/mol)

Conformer/Transition State 5-Ethyl-1,3-dioxane 5-tert-Butyl-1,3-dioxane 5-Phenyl-1,3-dioxane
C_eq (Equatorial Chair) 0.0 0.0 0.0
C_ax (Axial Chair) 0.82 0.86 0.90
1,4-T (1,4-Twist) 6.8 8.0 7.1
2,5-T (2,5-Twist) 6.4 6.6 6.3
TS-1 (Transition State 1) 10.3 11.2 10.5
TS-2 (Transition State 2) 10.3 10.9 10.4

Data sourced from quantum-chemical studies on 5-substituted 1,3-dioxanes. researchgate.net

This detailed understanding of the conformational landscape is crucial for predicting the stereochemical outcome of reactions involving the dioxane ring and for designing derivatives with specific three-dimensional structures for various applications.

Emerging Research Avenues and Prospects in this compound Chemistry.

The field of this compound chemistry is continually evolving, with new research directions aimed at improving synthesis, understanding reaction mechanisms, and exploring novel applications.

Exploration of Novel Catalytic Systems for Enhanced Sustainability.

Traditional methods for the synthesis of this compound, which involves the acid-catalyzed reaction of benzaldehyde (B42025) and 2,2-dimethyl-1,3-propanediol, are being re-evaluated to enhance their sustainability. wikipedia.orgchegg.com Emerging research focuses on the development of novel catalytic systems that are more environmentally friendly and efficient.

One promising area is the use of water as a reaction medium, which is a significant departure from traditional organic solvents. nih.gov While the formation of acetals is a dehydration process, conducting the reaction in water can be successful if the product is insoluble and precipitates out, thus driving the equilibrium forward. nih.gov

Furthermore, the exploration of solid acid catalysts, which can be easily recovered and reused, aligns with the principles of green chemistry. These catalysts can reduce waste and simplify purification processes. Another advanced approach involves the use of phase-transfer catalysis (PTC). mdpi.com PTC systems can facilitate reactions between reactants in immiscible phases, potentially increasing reaction rates and allowing for milder reaction conditions. For instance, a catalyst could shuttle a reactive species between an aqueous phase and an organic phase containing the substrates. mdpi.com Research into reaction-controlled and thermally-controlled phase-transfer catalysts, which can switch between active and inactive states based on reaction conditions, offers a sophisticated strategy for creating highly efficient and recyclable catalytic systems. mdpi.com

In-situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms.

A deeper understanding of the reaction kinetics and mechanisms involved in the formation and subsequent reactions of this compound is being pursued through the use of in-situ spectroscopic techniques. These methods allow for real-time monitoring of the reaction as it progresses, providing valuable data on reaction rates, intermediates, and the influence of various parameters.

Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can track the consumption of reactants and the formation of products and intermediates directly in the reaction vessel. This provides a detailed kinetic profile of the reaction. While specific studies on this compound are emerging, the methodology has been applied to related systems, such as the in-situ synthesis of 1,3-dioxan-5-one (B8718524) derivatives. researchgate.net

Automated chemical synthesis reactors are also becoming instrumental in this area. mt.com These platforms can precisely control reaction parameters like temperature, pressure, and reagent addition, while integrating analytical probes for continuous monitoring. This high level of control and data acquisition enables the generation of detailed kinetic models that can accurately describe the reaction behavior. mt.commdpi.com

High-Throughput Experimentation in Synthetic Method Development.

High-throughput experimentation (HTE) is a powerful tool for accelerating the discovery and optimization of synthetic methods for this compound and its derivatives. chemrxiv.orgnih.govacs.org HTE involves the miniaturization and parallelization of large numbers of experiments, allowing for the rapid screening of various catalysts, solvents, and reaction conditions. nih.govyoutube.com

Automated synthesis platforms can be employed to prepare and test a large library of catalysts or reaction conditions simultaneously. imperial.ac.uksigmaaldrich.comnih.gov For the synthesis of this compound derivatives, an HTE approach could be used to quickly identify the optimal acid catalyst, solvent, and temperature for a given set of substrates. This significantly reduces the time and resources required for method development compared to traditional one-at-a-time experimentation. acs.org

The data-rich output from HTE can also be used to train machine learning algorithms, which can then predict the outcomes of new experiments and guide the design of even more efficient synthetic routes. youtube.com This synergy between HTE and artificial intelligence is poised to revolutionize the development of synthetic methodologies for a wide range of chemical compounds, including complex dioxane systems. nih.gov

Deeper Understanding of Complex Stereochemical Phenomena through Advanced Techniques.

The stereochemistry of this compound and its derivatives is a key determinant of their properties and applications. Advanced analytical and computational techniques are providing unprecedented insight into the complex stereochemical phenomena of these molecules.

High-field Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for stereochemical analysis. thieme-connect.de Empirical rules based on ¹³C NMR chemical shifts of acetonides (2,2-dimethyl-1,3-dioxanes) can be used to determine the relative configuration of the 1,3-diol precursors. thieme-connect.de For instance, in syn-1,3-diol acetonides, the chemical shifts for the two methyl groups at C2 are different, whereas for anti-1,3-diol acetonides, they are identical. thieme-connect.de

Single-crystal X-ray diffraction provides definitive information on the solid-state conformation and absolute stereochemistry of chiral derivatives. researchgate.net For non-crystalline compounds or for studying stereoisomers in solution, chiral High-Performance Liquid Chromatography (HPLC) is an essential tool for the separation and quantification of enantiomers and diastereomers. nih.gov

Computational methods, particularly Density Functional Theory (DFT) calculations, are increasingly used to complement experimental data. researchgate.net These calculations can predict the relative stabilities of different stereoisomers, map out the energy profiles of conformational interconversions, and help to rationalize the observed stereochemical outcomes of reactions. By combining these advanced experimental and computational techniques, a more profound understanding of the intricate relationship between structure and stereochemistry in 1,3-dioxane systems can be achieved.

Q & A

Q. What are the recommended safety precautions when handling 5,5-Dimethyl-2-phenyl-1,3-dioxane in laboratory settings?

  • Methodological Answer: Handling requires adherence to GHS hazard statements (e.g., H303, H313, H333) due to potential harm via ingestion, skin contact, or inhalation. Use PPE (gloves, lab coat, goggles), work in a fume hood, and ensure proper ventilation. Store in a cool, dry place away from incompatible substances. Safety protocols for structurally similar dioxanes recommend avoiding prolonged exposure and conducting a risk assessment before experimentation .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like the dioxane ring. For unambiguous structural confirmation, single-crystal X-ray diffraction using programs like SHELXL (for refinement) or SHELXS/SHELXD (for structure solution) is recommended. These tools are robust for small-molecule crystallography, even with high-resolution or twinned data .

Q. What are the common impurities encountered during the synthesis of this compound, and how are they identified?

  • Methodological Answer: Common impurities include unreacted starting materials (e.g., aldehydes, diols) or byproducts from incomplete cyclization. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with >98% purity thresholds (as per TCI America standards) can detect and quantify impurities. Comparative analysis using reference standards and mass spectrometry (MS) ensures accurate identification .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Methodological Answer: Enantioselective synthesis requires chiral catalysts, such as (R)-BINAP-Rh complexes, under inert conditions (Schlenk technique). For example, asymmetric alkylation at the 2-position can be achieved using tert-amyl alcohol as a solvent at 60°C. Reaction progress should be monitored via chiral HPLC or polarimetry to confirm enantiomeric excess .

Q. What computational methods are used to predict the thermal decomposition pathways of 1,3-dioxane derivatives?

  • Methodological Answer: Density Functional Theory (DFT) calculations, including Gibbs energy profiles, model decomposition mechanisms. For nitro-substituted dioxanes (e.g., 5-nitro-5-R-1,3-dioxanes), computational data reveal that electron-withdrawing substituents (e.g., Br) lower activation barriers, accelerating decomposition. Software like Gaussian or ORCA can simulate transition states and validate experimental thermogravimetric analysis (TGA) results .

Q. How can researchers resolve contradictions in reported thermal stability data for this compound derivatives?

  • Methodological Answer: Contradictions may arise from differing experimental conditions (e.g., heating rates, atmosphere). Standardize testing protocols using TGA coupled with differential scanning calorimetry (DSC) under controlled atmospheres (N₂ vs. air). Cross-validate with computational models (DFT) to identify substituent effects on stability. Peer-reviewed datasets should be prioritized over vendor-specific claims .

Q. What synthetic strategies optimize substitution at the 2-position of 1,3-dioxane rings?

  • Methodological Answer: Electrophilic substitution using organometallic reagents (e.g., Grignard or organolithium compounds) in anhydrous ethers. For example, 5,5-Dimethyl-2-nitromethyl-1,3-dioxane is synthesized via nitroalkylation under basic conditions. Kinetic studies (e.g., varying temperature/pH) and spectroscopic monitoring (in situ IR) help optimize yield and selectivity .

Q. How can this compound be utilized in designing macrocyclic compounds?

  • Methodological Answer: The dioxane ring serves as a rigid spacer in macrocycles. Dispiro-1,3-dioxane units can be incorporated via template-directed cyclization. Structural analysis via X-ray crystallography (using SHELXL) confirms macrocyclic geometry, while NMR titration experiments assess host-guest binding affinities. Adjusting substituents (e.g., phenyl groups) modulates cavity size and reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.